molecular formula C₁₁H₁₄O₂ B016565 2,6-Dimethylphenol;propanoic acid CAS No. 51233-80-8

2,6-Dimethylphenol;propanoic acid

Cat. No. B016565
CAS RN: 51233-80-8
M. Wt: 196.24 g/mol
InChI Key: XXMQOXRWLJGREQ-UHFFFAOYSA-N
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Description

2,6-Dimethylphenol;propanoic acid is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2,6-Xylenol;propanoic acid and is a derivative of phenol. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Catalytic Synthesis

2,6-Dimethylphenol has been a focus in catalytic synthesis research. Studies have explored its synthesis from methanol and cyclohexanol over magnesium oxide-supported chromium catalysts. This synthesis is significant as it offers a one-step process at atmospheric pressure, which could be applicable for the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang, Tsai, Tsai, & Cheng, 1995).

Polymerization

The oxidative coupling polymerization of 2,6-dimethylphenol, catalyzed by copper(II) complexes, is another area of research. This polymerization process is crucial for the formation of poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO), a valuable polymer in various applications (Chen & Challa, 1990).

Biodegradation

Research on the biodegradation of 2,6-dimethylphenol, particularly by Mycobacterium neoaurum B5-4, has shown that this bacterium can effectively eliminate 2,6-dimethylphenol in water, protecting aquatic life from its toxicity (Ji et al., 2019).

Electrochemical Studies

Polaromicrotribometric studies of polyphenylene oxide film formation on metal electrodes by electrolysis of disubstituted phenols, including 2,6-dimethylphenol, have been conducted. This research provides insights into the potential of using these films as protective coatings for metallic surfaces (Bruno, Pham, & Dubois, 1977).

Antioxidant Activity

Propofol and its related compounds, including 2,6-dimethylphenol, have been studied for their antioxidant activities. This research contributes to understanding the role of these compounds in inhibiting free radical chain reactions (Ogata, Shin‐ya, Urano, & Endō, 2005).

properties

IUPAC Name

2,6-dimethylphenol;propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O.C3H6O2/c1-6-4-3-5-7(2)8(6)9;1-2-3(4)5/h3-5,9H,1-2H3;2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMQOXRWLJGREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.CC1=C(C(=CC=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597257
Record name Propanoic acid--2,6-dimethylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenol;propanoic acid

CAS RN

51233-80-8
Record name Propanoic acid--2,6-dimethylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Mita, J Chen, M Sugawara, Y Sato - Organic letters, 2012 - ACS Publications
In the presence of 1.1 equiv of PhMe 2 Si-Bpin, 5 equiv of CsF, and 20 mol % of TsOH·H 2 O, precursors of N-Boc-imines can be converted into the corresponding α-aryl or α-alkenyl …
Number of citations: 57 pubs.acs.org
T Mita, Y Sato - Journal of Synthetic Organic Chemistry, Japan, 2013 - jstage.jst.go.jp
Carbon dioxide (CO 2) is an abundant, inexpensive, relatively nontoxic, and renewable C1 source for organic synthesis, fixations of which have been intensively studied over the past …
Number of citations: 6 www.jstage.jst.go.jp

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